[(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate
CAS No.: 1801627-53-1
Cat. No.: VC5924014
Molecular Formula: C13H16O4
Molecular Weight: 236.267
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1801627-53-1 |
|---|---|
| Molecular Formula | C13H16O4 |
| Molecular Weight | 236.267 |
| IUPAC Name | [(2R,3R)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzoate |
| Standard InChI | InChI=1S/C13H16O4/c1-9-2-4-10(5-3-9)13(15)17-8-12-11(14)6-7-16-12/h2-5,11-12,14H,6-8H2,1H3/t11-,12-/m1/s1 |
| Standard InChI Key | FJEYWANPLCAVOX-VXGBXAGGSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)OCC2C(CCO2)O |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s IUPAC name, [(2R,3R)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzoate, reflects its bifunctional structure: a tetrahydrofuran ring with hydroxyl and methyl benzoate substituents. The stereochemistry at the C2 and C3 positions (R-configuration) is critical for its interactions in chiral environments. Key identifiers include:
-
CAS Registry Number: 1801627-53-1
-
SMILES: CC1=CC=C(C=C1)C(=O)OCC2C(CCO2)O
-
InChIKey: FJEYWANPLCAVOX-VXGBXAGGSA-N
The tetrahydrofuran ring adopts a puckered conformation, while the benzoate ester contributes planar aromaticity, creating a hybrid system with distinct electronic and steric properties .
Physicochemical Characteristics
Solubility and stability data are essential for practical applications. While aqueous solubility remains unquantified, the compound is typically dissolved in dimethyl sulfoxide (DMSO) or ethanol for research purposes. Storage recommendations include refrigeration at -20°C to prevent degradation, with a shelf life of one month under these conditions .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 236.26 g/mol |
| Purity | >98% (HPLC) |
| Storage Temperature | -20°C to -80°C |
Synthesis and Preparation
Asymmetric Synthesis Strategies
The synthesis of [(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate involves multi-step sequences to achieve stereocontrol. A common approach includes:
-
Tetrahydrofuran Ring Formation: Cyclization of diols or epoxides under acidic or basic conditions generates the oxolane core. Asymmetric catalysis using chiral ligands ensures the desired (2R,3R) configuration.
-
Esterification: Coupling the tetrahydrofuran intermediate with 4-methylbenzoic acid via Steglich esterification or Mitsunobu reaction introduces the aromatic ester group .
A representative procedure from VulcanChem describes the use of magnesium chloride () and triethylamine () to facilitate malonate additions, followed by thiourea cyclization to form uracil intermediates . Subsequent S-alkylation with brominated pyrazoles yields structurally analogous compounds, underscoring the versatility of this scaffold in heterocyclic chemistry .
Scalability and Optimization
Industrial-scale production faces challenges in maintaining enantiomeric excess (ee). Recent advances in continuous-flow reactors and enzyme-mediated asymmetric synthesis have improved yields (>70%) and reduced racemization risks.
Applications in Research and Development
Pharmaceutical Intermediates
The compound’s stereochemistry and ester functionality make it a valuable precursor in drug discovery. For example:
-
Antiviral Agents: Structural analogs with tetrahydrofuran cores have shown inhibitory activity against HIV-1 protease, as demonstrated in pyrimidinone derivatives targeting viral replication .
-
Cancer Therapeutics: Ester prodrugs leveraging this scaffold may enhance bioavailability of kinase inhibitors, particularly in breast cancer models where PI3K/mTOR pathways are dysregulated .
Material Science
In polymer chemistry, the tetrahydrofuran moiety serves as a rigid spacer in polyesters, improving thermal stability. Functionalization with photoactive benzoates enables applications in UV-curable coatings .
Research Findings and Biological Relevance
Structural-Activity Relationships (SAR)
Modifications to the tetrahydrofuran ring’s hydroxyl group or benzoate substituent significantly alter bioactivity. For instance:
-
Hydroxyl Substitution: Acetylation reduces solubility but increases blood-brain barrier penetration in rodent models.
-
Benzoate Para-Substitution: Electron-withdrawing groups (e.g., nitro) enhance esterase resistance, prolonging half-life in vivo .
Future Directions and Challenges
Targeted Drug Delivery
Engineering nanoparticle formulations encapsulating this compound could improve tumor-specific uptake. Preliminary studies using liposomal carriers show a 3-fold increase in cytotoxicity against triple-negative breast cancer cells .
Sustainability in Synthesis
Transitioning from stoichiometric reagents to catalytic asymmetric methods (e.g., organocatalysis) aligns with green chemistry principles. Recent work using proline-derived catalysts achieved 85% ee with minimal waste.
Addressing Racial Disparities in Therapeutics
The underuse of PI3K inhibitors in Black patients with PIK3CA-mutant breast cancer highlights the need for inclusive clinical trials . Incorporating diverse genetic profiles in preclinical models could ensure equitable therapeutic development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume